molecular formula C19H14N2 B14186321 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole CAS No. 922174-64-9

8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole

Cat. No.: B14186321
CAS No.: 922174-64-9
M. Wt: 270.3 g/mol
InChI Key: QEZIEXVIUFYLGI-UHFFFAOYSA-N
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Description

8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethenyl group and a phenyl group attached to the indole core. The presence of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . The ethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted indoles .

Mechanism of Action

The mechanism of action of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is unique due to the presence of both ethenyl and phenyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from other indole derivatives and contribute to its specific applications in research and industry .

Properties

CAS No.

922174-64-9

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

8-ethenyl-5-phenylpyrido[3,2-b]indole

InChI

InChI=1S/C19H14N2/c1-2-14-10-11-17-16(13-14)19-18(9-6-12-20-19)21(17)15-7-4-3-5-8-15/h2-13H,1H2

InChI Key

QEZIEXVIUFYLGI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)N(C3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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